molecular formula C13H12N4O3 B14217111 5-(Azidomethyl)-3-(3-phenylacryloyl)-1,3-oxazolidin-2-one CAS No. 824933-13-3

5-(Azidomethyl)-3-(3-phenylacryloyl)-1,3-oxazolidin-2-one

Cat. No.: B14217111
CAS No.: 824933-13-3
M. Wt: 272.26 g/mol
InChI Key: LABXFLJOHDFNJR-UHFFFAOYSA-N
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Description

5-(Azidomethyl)-3-(3-phenylacryloyl)-1,3-oxazolidin-2-one is a complex organic compound that features an azidomethyl group, a phenylacryloyl moiety, and an oxazolidinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Azidomethyl)-3-(3-phenylacryloyl)-1,3-oxazolidin-2-one typically involves multiple steps:

    Formation of the Oxazolidinone Ring: This can be achieved through the cyclization of amino alcohols with carbonyl compounds under acidic or basic conditions.

    Introduction of the Azidomethyl Group: This step often involves the nucleophilic substitution of a halomethyl precursor with sodium azide (NaN₃) in an aprotic solvent like dimethylformamide (DMF).

    Addition of the Phenylacryloyl Group: This can be accomplished through an acylation reaction using phenylacryloyl chloride in the presence of a base such as triethylamine (TEA).

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using continuous flow reactors for scalability, and employing purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

5-(Azidomethyl)-3-(3-phenylacryloyl)-1,3-oxazolidin-2-one can undergo various chemical reactions, including:

    Oxidation: The azidomethyl group can be oxidized to form nitro or nitrile derivatives.

    Reduction: The azide group can be reduced to an amine using reducing agents like hydrogen gas (H₂) in the presence of a palladium catalyst.

    Substitution: The azidomethyl group can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).

    Substitution: Sodium azide (NaN₃) in dimethylformamide (DMF).

Major Products

    Oxidation: Nitro or nitrile derivatives.

    Reduction: Amino derivatives.

    Substitution: Various azide-substituted derivatives.

Scientific Research Applications

5-(Azidomethyl)-3-(3-phenylacryloyl)-1,3-oxazolidin-2-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of antimicrobial and anticancer agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-(Azidomethyl)-3-(3-phenylacryloyl)-1,3-oxazolidin-2-one depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The azide group can participate in click chemistry reactions, forming stable triazole linkages with alkynes.

Comparison with Similar Compounds

Similar Compounds

    5-(Azidomethyl)-3-(3-phenylpropionyl)-1,3-oxazolidin-2-one: Similar structure but with a phenylpropionyl group instead of a phenylacryloyl group.

    5-(Azidomethyl)-3-(3-phenylcrotonyl)-1,3-oxazolidin-2-one: Contains a phenylcrotonyl group.

Uniqueness

5-(Azidomethyl)-3-(3-phenylacryloyl)-1,3-oxazolidin-2-one is unique due to the presence of the phenylacryloyl group, which can confer distinct reactivity and biological activity compared to its analogs. The azidomethyl group also provides versatility in further functionalization through click chemistry.

Properties

CAS No.

824933-13-3

Molecular Formula

C13H12N4O3

Molecular Weight

272.26 g/mol

IUPAC Name

5-(azidomethyl)-3-(3-phenylprop-2-enoyl)-1,3-oxazolidin-2-one

InChI

InChI=1S/C13H12N4O3/c14-16-15-8-11-9-17(13(19)20-11)12(18)7-6-10-4-2-1-3-5-10/h1-7,11H,8-9H2

InChI Key

LABXFLJOHDFNJR-UHFFFAOYSA-N

Canonical SMILES

C1C(OC(=O)N1C(=O)C=CC2=CC=CC=C2)CN=[N+]=[N-]

Origin of Product

United States

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